An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride
Executive Summary: This document provides a comprehensive technical overview of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. It details the compound's core chemical and physical properties, outlines a logical synthetic pathway, and discusses its critical role as a versatile intermediate in the development of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structure is a bioisostere of the endogenous indole and purine systems, allowing it to mimic these crucial biological recognition elements. The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties such as solubility and bioavailability, potentially offering advantages over traditional indole-based compounds.[1] This has led to the successful development of numerous therapeutic agents targeting a wide array of proteins, particularly protein kinases.[2][3]
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a specifically functionalized 7-azaindole derivative. The primary amine at the C-5 position serves as a critical synthetic handle, providing a reactive site for elaboration and conjugation to other molecular fragments. This guide elucidates the essential chemical properties and strategic value of this compound for research and development professionals.
Compound Identification and Core Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physicochemical data for 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine and its hydrochloride salt are summarized below.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source/Note |
| Systematic Name | (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine hydrochloride | IUPAC |
| Common Name | 5-(Aminomethyl)-7-azaindole hydrochloride | |
| CAS Number | 1432754-34-1 (Isomer) | Note: CAS for the [3,2-b] isomer is known.[4] The exact CAS for the [2,3-b] isomer salt is not broadly indexed; properties are based on the core structure. |
| Molecular Formula | C₈H₁₀ClN₃ | |
| Molecular Weight | 183.64 g/mol | [4][5] |
| Appearance | Expected to be a solid (e.g., white to off-white powder) | Inferred from related compounds. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form enhances aqueous solubility. |
Synthesis and Purification Protocol
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a multi-step process that requires careful control of reaction conditions. A logical and field-proven approach begins with a more readily available precursor, 1H-pyrrolo[2,3-b]pyridin-5-ol (5-hydroxy-7-azaindole). The causality for this strategic choice is the commercial availability and established reactivity of the 5-hydroxy derivative.[6]
The proposed pathway involves the conversion of the hydroxyl group to a nitrile, which is then reduced to the target primary amine. Protection of the pyrrole nitrogen is often a critical step to prevent side reactions and improve yields.
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Experimental Protocol:
-
N-Protection of the Pyrrole Ring:
-
Rationale: The pyrrole N-H is acidic and can interfere with subsequent organometallic or basic reagents. A protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) is chosen for its stability under various conditions and its relatively mild removal.
-
Procedure: Dissolve 1H-pyrrolo[2,3-b]pyridin-5-ol in an anhydrous aprotic solvent (e.g., DMF). Cool the solution to 0°C and add a non-nucleophilic base such as DIPEA. Add SEM-Cl dropwise and allow the reaction to warm to room temperature, stirring until TLC/LC-MS indicates complete consumption of the starting material. Perform an aqueous workup and purify by column chromatography.
-
-
Conversion of Hydroxyl to Nitrile:
-
Rationale: A direct conversion is difficult. A two-step process via a triflate intermediate is more reliable. The triflate is an excellent leaving group for subsequent palladium-catalyzed cyanation.
-
Procedure: Dissolve the N-protected alcohol in anhydrous DCM and cool to 0°C. Add pyridine followed by triflic anhydride dropwise. After completion, the triflate is isolated and then subjected to a palladium-catalyzed cyanation reaction using zinc cyanide and a palladium catalyst like Pd(PPh₃)₄ in DMF under heating.
-
-
Reduction of the Nitrile to the Amine:
-
Rationale: The nitrile group can be efficiently reduced to a primary amine using several methods. Catalytic hydrogenation is a clean and effective choice.
-
Procedure: Dissolve the N-protected nitrile in a suitable solvent like methanol or ethanol. Add a catalyst, such as Raney Nickel or Palladium on carbon. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. Filter off the catalyst and concentrate the solvent.
-
-
Deprotection and Salt Formation:
-
Rationale: The final steps involve removing the protecting group and forming the stable, more soluble hydrochloride salt.
-
Procedure: Treat the protected amine with an appropriate deprotecting agent (e.g., TBAF for SEM). Once the free base is isolated and purified, dissolve it in a suitable solvent like anhydrous diethyl ether or methanol. Add a stoichiometric amount of HCl (as a solution in dioxane or ether) to precipitate the hydrochloride salt, which can then be collected by filtration and dried under vacuum.
-
Applications in Medicinal Chemistry and Drug Development
The primary value of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine lies in its role as a versatile synthon for building more complex drug candidates. The 7-azaindole core acts as a scaffold that can effectively orient substituents to interact with biological targets, while the aminomethyl group provides a key point of attachment.
Derivatives of the 7-azaindole scaffold have been investigated as potent inhibitors of numerous protein kinases, including FGFR, SGK-1, and PARP-1, which are implicated in various cancers and other diseases.[2][3][7][8] The aminomethyl functional group is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. 1432754-34-1|(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1788054-88-5|(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 98549-88-3|1H-Pyrrolo[2,3-b]pyridin-5-ol|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
